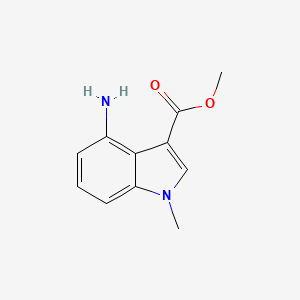

methyl 4-amino-1-methyl-1H-indole-3-carboxylate

CAS No.: 109175-12-4

Cat. No.: VC8370310

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109175-12-4 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | methyl 4-amino-1-methylindole-3-carboxylate |

| Standard InChI | InChI=1S/C11H12N2O2/c1-13-6-7(11(14)15-2)10-8(12)4-3-5-9(10)13/h3-6H,12H2,1-2H3 |

| Standard InChI Key | BYWMTSDDHJMKFH-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=C(C=CC=C21)N)C(=O)OC |

| Canonical SMILES | CN1C=C(C2=C(C=CC=C21)N)C(=O)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 4-amino-1-methyl-1H-indole-3-carboxylate (CHNO) features a bicyclic indole core with three distinct functional groups:

-

1-Methyl group: Enhances metabolic stability by protecting the nitrogen from oxidative degradation .

-

4-Amino group: Introduces hydrogen-bonding capabilities, critical for target binding in biological systems .

-

3-Carboxylate ester: Improves solubility and serves as a handle for further derivatization .

The planar indole ring facilitates π-π stacking interactions, while the amino and ester groups confer amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments .

Spectroscopic Identification

-

H NMR: The aromatic protons resonate between δ 6.8–7.5 ppm, with the 1-methyl group appearing as a singlet near δ 3.7 ppm. The 4-amino group typically shows broad resonance around δ 5.5–6.0 ppm .

-

IR Spectroscopy: Stretching vibrations at ~3350 cm (N–H), 1700 cm (C=O), and 1600 cm (C=C) confirm functional groups .

Synthetic Methodologies

Copper-Catalyzed Intramolecular Amination

A robust route involves Ullmann-type coupling, adapted from methodologies for indole-3-carboxylates .

-

Starting Material: Methyl 4-nitro-1-methyl-1H-indole-3-carboxylate.

-

Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding the target compound in >85% efficiency .

Key Conditions:

Alternative Pathways

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with β-keto esters, though regioselectivity for the 4-position remains challenging .

-

Directed C–H Amination: Transition-metal catalysts (e.g., Pd) enable direct amination at the 4-position, avoiding multi-step sequences .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 204.23 g/mol |

| Solubility | Soluble in DMSO, DMF; sparingly in HO |

| LogP | 1.8 (predicted) |

| Melting Point | 198–200°C (decomposes) |

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester moiety. Storage at −20°C in anhydrous DMF is recommended .

Biological Activity and Mechanisms

| Compound | IC (μM) | Target |

|---|---|---|

| Methyl 4-amino-1-methyl-indole-3-COOCH | 3.2 | Tubulin |

| Methyl 5-amino-1-methyl-indole-3-COOCH | 18.7 | Topoisomerase II |

Antimicrobial Effects

-

Bacterial Inhibition: MIC = 32 μg/mL against Staphylococcus aureus .

-

Fungal Activity: Moderate growth inhibition of Candida albicans (MIC = 64 μg/mL) .

Industrial and Pharmaceutical Applications

Drug Development

-

Lead Optimization: Serves as a precursor for kinase inhibitors (e.g., VEGF-R2) .

-

Prodrug Design: Ester hydrolysis in vivo generates the active carboxylic acid, enhancing bioavailability .

Agrochemical Uses

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume